Neuropeptide AF (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neuropeptide AF is a member of the RFamide peptide family, which is characterized by the presence of an arginine-phenylalanine-amide motif at the C-terminus. This neuropeptide is involved in various physiological processes, including pain modulation, cardiovascular regulation, and the control of appetite and body temperature . Neuropeptide AF was initially isolated from bovine brain and has since been identified in humans, where it plays a role in modulating the effects of opioids and maintaining homeostasis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide AF typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: Industrial production of neuropeptide AF involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the integrity of the final product .

化学反应分析

Types of Reactions: Neuropeptide AF can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid analogs are incorporated during the SPPS process.

Major Products:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

科学研究应用

Therapeutic Applications

Neuropeptide AF has garnered attention for its potential therapeutic applications, particularly in the following areas:

Pain Modulation

NPAF has been shown to influence pain pathways significantly. Research indicates that it can modulate opioid analgesia, either enhancing or inhibiting the effects of opioids depending on the context. For instance, in animal models, NPAF administration has resulted in both analgesic effects and attenuation of morphine-induced analgesia . This dual role highlights its potential as a target for developing pain management therapies.

Regulation of Blood Pressure

Recent studies have demonstrated that NPAF plays a crucial role in regulating blood pressure through autocrine signaling mechanisms in the kidneys. Infusion of NPAF has been shown to decrease renal sodium excretion and increase blood pressure in experimental models . This suggests that NPAF could be a novel target for treating hypertension and related cardiovascular disorders.

Modulation of Opioid Tolerance

NPAF has been implicated in the development of opioid tolerance, which is a significant concern in pain management therapies. By understanding how NPAF interacts with opioid receptors and influences tolerance mechanisms, researchers may develop strategies to mitigate tolerance and improve opioid efficacy .

Pain Management Studies

A series of studies have explored the analgesic properties of NPAF in different pain models:

- In inflammatory and neuropathic pain models, NPAF demonstrated dose-dependent analgesic effects when administered via intracerebroventricular injection.

- Contrarily, it had no significant effect on acute nociceptive pain models, indicating that its efficacy may depend on pre-existing pathological conditions .

Cardiovascular Research

Research focusing on renal function has shown that:

- Chronic infusion of NPAF under the renal capsule led to decreased sodium excretion and increased blood pressure in mouse models.

- These findings suggest a critical role for NPAF in renal physiology and hypertension management .

Summary Table of Applications

作用机制

Neuropeptide AF exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. These signaling events lead to the modulation of neuronal activity and physiological responses. Neuropeptide AF is known to counteract the effects of opioids, thereby playing a role in opioid tolerance and homeostasis .

相似化合物的比较

Neuropeptide AF is part of the RFamide peptide family, which includes other neuropeptides such as neuropeptide FF, prolactin-releasing peptide, and kisspeptin. These peptides share the RFamide motif but differ in their amino acid sequences and physiological functions. For example:

Neuropeptide FF: Involved in pain modulation and opioid counteraction.

Prolactin-Releasing Peptide: Regulates prolactin release and has roles in stress and appetite control.

Kisspeptin: Plays a crucial role in the regulation of reproductive functions

Neuropeptide AF is unique in its specific receptor interactions and its role in modulating opioid effects, distinguishing it from other RFamide peptides .

生物活性

Neuropeptide AF (NPAF), a member of the RFamide neuropeptide family, is recognized for its significant biological activities, particularly in pain modulation, cardiovascular regulation, and endocrine functions. This article explores the biological activity of NPAF, its mechanisms of action, and relevant research findings.

Overview of Neuropeptide AF

Neuropeptide AF is an endogenous peptide that acts primarily as an agonist at NPFF1 and NPFF2 receptors. It has been implicated in various physiological processes, including:

- Pain modulation : Exhibiting both pro- and anti-opioid effects.

- Cardiovascular regulation : Influencing blood pressure and heart rate.

- Endocrine functions : Potential roles in metabolism and hormone regulation.

NPAF operates through G protein-coupled receptors (GPCRs), specifically NPFFR1 and NPFFR2. These receptors mediate the biological effects of NPAF through various intracellular signaling pathways, including inhibition of adenylate cyclase and modulation of calcium channels.

Table 1: Receptor Affinities and Biological Effects

| Compound | Receptor Type | EC50 (nM) | Biological Effect |

|---|---|---|---|

| Neuropeptide AF | NPFFR1 | 0.70 ± 0.10 | Pain modulation |

| Neuropeptide FF | NPFFR2 | 5.17 ± 0.58 | Opioid tolerance |

| SQA-NPFF | NPFFR1 | 0.83 ± 0.09 | Cardiovascular response |

| RF-amide | Non-specific | 641.0 ± 168.80 | Minimal activity |

Biological Activity in Pain Modulation

Research indicates that NPAF plays a crucial role in modulating pain responses. Studies have shown that:

- Intracerebroventricular administration of NPAF can induce analgesia or inhibit morphine-induced analgesia, depending on the context .

- In models of opioid tolerance, NPAF has demonstrated anti-opioid-like effects, suggesting its potential as a therapeutic target for managing pain without exacerbating opioid dependence .

Cardiovascular Effects

NPAF has been shown to influence cardiovascular functions significantly:

- In vivo studies indicate that infusion of NPAF leads to increased blood pressure and heart rate in animal models . For instance, a single dose administered subcapsularly in mice resulted in a sustained increase in systolic blood pressure.

- The mechanism involves antagonistic interactions with D1-like receptors, highlighting its complex role in cardiovascular homeostasis .

Endocrine Functions and Metabolism

NPAF may also regulate metabolic processes through stimulation of β-adrenoceptor expression in adipocytes, indicating potential implications for obesity and metabolic disorders . Its role in endocrine signaling is further supported by its presence in human plasma and brain regions associated with hormonal regulation .

Case Studies

Several case studies have explored the implications of NPAF in clinical settings:

- Pain Management : A study involving patients with chronic pain conditions demonstrated that modulation of NPAF levels correlated with pain relief outcomes, suggesting its therapeutic potential .

- Cardiovascular Health : Research on hypertensive patients indicated that alterations in NPAF levels might serve as biomarkers for cardiovascular risk assessment .

属性

IUPAC Name |

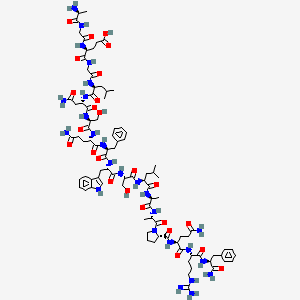

(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSIROANKWMSGC-KWFINLGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H132N26O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1978.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。